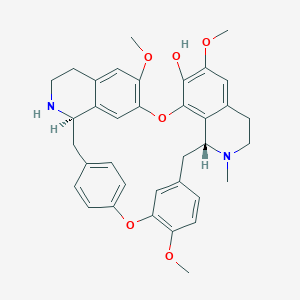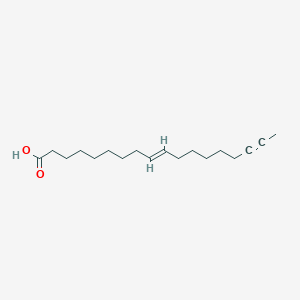![molecular formula C14H20N2O3 B234952 N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the scientific community for its potential therapeutic applications. AM404 is a potent inhibitor of the reuptake of the endocannabinoid anandamide, which is a neurotransmitter that plays a crucial role in pain regulation, inflammation, and mood regulation.
Mécanisme D'action
AM404 acts as an inhibitor of the reuptake of anandamide, which is an endocannabinoid that binds to the same receptors as THC, the psychoactive component of cannabis. Anandamide plays a crucial role in pain regulation, inflammation, and mood regulation. By inhibiting the reuptake of anandamide, AM404 increases the levels of anandamide in the brain, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
AM404 has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines and to inhibit the activation of microglia, which are immune cells in the brain that play a role in neuroinflammation. AM404 has also been shown to have neuroprotective effects by reducing oxidative stress and preventing the death of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
AM404 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, which makes it readily available for research purposes. Additionally, AM404 has been extensively studied, and its mechanism of action is well understood, which makes it a valuable tool for investigating the endocannabinoid system and its potential therapeutic applications.
However, there are also some limitations to the use of AM404 in lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in vivo. Additionally, AM404 has been shown to have a short half-life in the body, which can limit its effectiveness in some applications.
Orientations Futures
There are several future directions for the research of AM404. One potential area of research is the development of more potent and selective inhibitors of the reuptake of anandamide. Additionally, the therapeutic potential of AM404 in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease should be further investigated. Furthermore, the antitumor properties of AM404 should be explored in more detail, and its potential use in cancer therapy should be investigated. Finally, the pharmacokinetics of AM404 should be further studied to optimize its effectiveness in vivo.
Méthodes De Synthèse
The synthesis of AM404 involves the reaction of 4-acetamido-3-methoxybenzyl bromide with 2,2-dimethylpropanoic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure AM404. The synthesis method has been optimized to increase the yield of AM404 and reduce the production of impurities.
Applications De Recherche Scientifique
AM404 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. AM404 has also been investigated for its potential use in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease. Furthermore, AM404 has been shown to have antitumor properties and may have potential in cancer therapy.
Propriétés
Nom du produit |
N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide |
|---|---|
Formule moléculaire |
C14H20N2O3 |
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
N-(4-acetamido-3-methoxyphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C14H20N2O3/c1-9(17)15-11-7-6-10(8-12(11)19-5)16-13(18)14(2,3)4/h6-8H,1-5H3,(H,15,17)(H,16,18) |
Clé InChI |
LUROMWYQMUSJMZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
SMILES canonique |
CC(=O)NC1=C(C=C(C=C1)NC(=O)C(C)(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)






![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)


![[(3Z,5Z,8R,9S,10R,11R,14S,15Z,18R,20R,21Z,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B234980.png)


